Ursodeoxycholic Acid-d5

Description

Overview of Ursodeoxycholic Acid (UDCA) in Metabolic Processes

Ursodeoxycholic acid is a secondary bile acid, meaning it is formed through the metabolic activity of intestinal bacteria. drugbank.commedchemexpress.com In humans, it constitutes only a small fraction of the total bile acid pool. nih.gov UDCA plays a multifaceted role in various physiological processes. It is known for its ability to reduce cholesterol absorption in the intestines and its secretion into bile, thereby lowering biliary cholesterol saturation. drugbank.com

Beyond its role in lipid digestion, UDCA acts as a signaling molecule, interacting with receptors like the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5) to influence metabolic pathways. medchemexpress.comresearchgate.netnih.gov Research has shown that UDCA can improve glucose and lipid metabolism, and it possesses cytoprotective, immunomodulatory, and choleretic (bile-flow-promoting) properties. drugbank.comnih.govnih.gov It protects liver cells from damage induced by more toxic bile acids and can attenuate oxidative stress. drugbank.comnih.gov

Significance of Stable Isotope Labeling in Advanced Biomedical and Metabolomic Research

Stable isotope labeling is a powerful technique that has become a cornerstone of modern biomedical and metabolomic research. frontiersin.orgnih.gov It involves the introduction of non-radioactive "heavy" isotopes of common elements, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. creative-proteomics.com These labeled compounds, often called tracers, can be tracked as they move through complex biological systems.

The primary advantage of this method is that the labeled molecules are chemically identical to their natural counterparts and are processed by the body in the same way. creative-proteomics.com However, their increased mass allows them to be distinguished and quantified using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgacs.org This enables researchers to:

Trace metabolic pathways and determine the fate of specific metabolites. frontiersin.orgnih.gov

Quantify metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. frontiersin.org

Identify unknown metabolites and elucidate complex metabolic networks. nih.gov

Gain a deeper understanding of how metabolic processes are altered in disease states. frontiersin.org

Rationale for Deuterium Labeling in Ursodeoxycholic Acid Studies

The choice of deuterium for labeling UDCA is strategic. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. creative-proteomics.com Replacing hydrogen with deuterium in a molecule like UDCA results in a compound that is chemically similar to the original but has a higher molecular weight. medchemexpress.com This mass difference is easily detectable by mass spectrometry, allowing researchers to differentiate the administered, labeled UDCA-d5 from the naturally occurring, unlabeled UDCA in a biological sample. doi.org

This ability to distinguish between the tracer and the endogenous compound is crucial for accurately studying the absorption, distribution, metabolism, and excretion (ADME) of UDCA. acs.orgnih.gov Furthermore, deuterium labeling is a cost-effective and versatile method for creating tracers for use in various biological systems. researchgate.net

Role of Ursodeoxycholic Acid-d5 as a Foundational Tool in Bile Acid Research

This compound serves as a critical tool in the field of bile acid research. By using UDCA-d5 as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS), researchers can achieve highly accurate and precise quantification of UDCA and its metabolites in complex biological matrices such as plasma, bile, and tissue samples. dovepress.com

The use of deuterated standards like UDCA-d5 is essential for overcoming matrix effects and ensuring the reliability of quantitative data in bioequivalence and pharmacokinetic studies. dovepress.com This precision allows for a detailed investigation into the enterohepatic circulation of bile acids—the process of secretion from the liver, passage through the intestine, and reabsorption back to the liver. nih.govasm.org Studies utilizing labeled UDCA can elucidate how this circulation is altered in various liver and gastrointestinal diseases. mdpi.comnih.gov

Scope and Objectives of Research Utilizing this compound as a Tracer and Standard

Research employing UDCA-d5 as a tracer and standard aims to achieve several key objectives:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion profile of exogenously administered UDCA. acs.orgnih.gov This includes understanding its first-pass metabolism in the liver and its subsequent conjugation with amino acids like glycine (B1666218) and taurine (B1682933). drugbank.comnih.gov

Metabolic Pathway Elucidation: To trace the biotransformation of UDCA into its various metabolites. mdpi.com This helps in building a comprehensive picture of the metabolic fate of UDCA and its interactions with other bile acids.

Quantitative Metabolomics: To precisely measure the concentration of UDCA and its derivatives in biological fluids and tissues. This is fundamental for understanding the role of UDCA in health and disease, and for developing therapeutic strategies. dovepress.com

Disease Mechanism Investigation: To explore how the metabolism and signaling functions of UDCA are altered in conditions such as primary biliary cholangitis, non-alcoholic fatty liver disease, and inflammatory bowel disease. researchgate.netnih.govasm.org

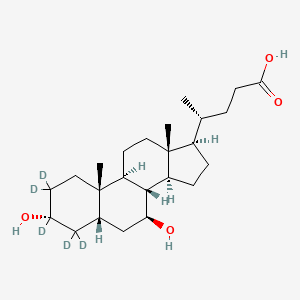

Structure

3D Structure

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |

InChI Key |

RUDATBOHQWOJDD-ZAYXGXDFSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Ursodeoxycholic Acid D5

Synthetic Strategies for Deuterium (B1214612) Incorporation into Ursodeoxycholic Acid

The synthesis of Ursodeoxycholic Acid-d5 involves the strategic incorporation of five deuterium atoms onto the core structure of ursodeoxycholic acid. While specific proprietary methods may exist, a general understanding of the synthetic approach can be derived from established chemical principles for both UDCA synthesis and deuterium labeling.

Deuteration Methods and Specific Deuterium Positions

The molecular formula for this compound is C24H35D5O4. Analysis of its chemical structure, including its InChI string, indicates that the deuterium atoms are typically located on the steroid nucleus. A common isotopic labeling pattern for commercially available UDCA-d5 involves deuteration at the C2 and C4 positions, adjacent to the 3-oxo group present in a key synthetic intermediate.

A plausible and efficient method for introducing deuterium at these specific locations is through acid- or base-catalyzed enolization of a 3-keto steroid intermediate in the presence of a deuterium source, such as deuterium oxide (D2O). For instance, a superacid-catalyzed protocol for the α-deuteration of ketones with D2O has been demonstrated to be highly efficient for a broad range of keto-containing compounds, including bioactive steroids. rsc.org This method can achieve high levels of deuterium incorporation at the α-positions to the carbonyl group. rsc.orgrsc.org

The general mechanism involves the protonation (or deuteration) of the carbonyl oxygen, which facilitates the formation of an enol tautomer. In a deuterated environment, the enol can be re-ketonized with the incorporation of a deuterium atom at the α-carbon. This process can be repeated to achieve multiple deuterium substitutions. The fifth deuterium atom is likely incorporated at a different position, possibly through a reduction step using a deuterated reducing agent.

Precursors and Reagents in this compound Synthesis

The synthesis of UDCA, and by extension its deuterated analogue, typically starts from more abundant and readily available bile acids, such as cholic acid (CA) or chenodeoxycholic acid (CDCA). beilstein-journals.orgtudelft.nld-nb.info

Starting Materials:

Chenodeoxycholic Acid (CDCA): This is a common precursor for UDCA synthesis. The key transformation is the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group. nih.gov

Cholic Acid (CA): When starting from cholic acid, the synthesis is more complex, requiring both the epimerization of the 7α-hydroxyl group and the removal of the 12α-hydroxyl group. beilstein-journals.org

Key Reagents for Deuteration and Synthesis:

| Reagent/Material | Purpose in Synthesis |

| Deuterium Oxide (D2O) | Primary source of deuterium atoms for labeling. |

| Deuterated Solvents (e.g., Methanol-d4, THF-d8) | Can be used as solvents and deuterium sources in specific reactions. |

| Acid/Base Catalysts | To facilitate the enolization of keto-intermediates for α-deuteration. |

| Deuterated Reducing Agents (e.g., Sodium borodeuteride (NaBD4)) | For the stereoselective reduction of a keto group to a hydroxyl group with deuterium incorporation. |

| Oxidizing Agents (e.g., N-bromosuccinimide) | For the selective oxidation of hydroxyl groups to keto groups. |

| Protecting Groups | To selectively protect certain functional groups during the synthesis. |

| Chromatographic Media (e.g., Silica (B1680970) gel, C18) | For the purification of intermediates and the final product. |

Comparative Analysis of Synthetic Pathways

The synthesis of UDCA can be achieved through chemical, enzymatic, or chemoenzymatic routes. These general strategies are also applicable to the synthesis of UDCA-d5, with the added complexity of incorporating the deuterium atoms at specific steps.

Chemical Synthesis:

Advantages: Well-established procedures, scalability, and control over reaction conditions.

Enzymatic/Chemoenzymatic Synthesis:

Advantages: High regio- and stereoselectivity, milder reaction conditions, and a greener environmental profile compared to purely chemical methods. nih.gov Enzymes like 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH) are key in the conversion of CDCA to UDCA via a 7-keto intermediate. nih.gov

Disadvantages: Enzyme stability, cofactor regeneration, and potential for lower substrate loading can be challenges for large-scale production. researchgate.net

For the synthesis of UDCA-d5, a chemoenzymatic approach could be highly advantageous. For example, a chemical step could be used to introduce the deuterium atoms into a key intermediate, followed by an enzymatic step for the stereospecific reduction to form the final product.

Purification and Isolation Methodologies for this compound

The purification of this compound is crucial to remove any unreacted starting materials, reagents, and potential byproducts, including unlabeled or partially deuterated UDCA. The methodologies employed are similar to those used for unlabeled UDCA, with careful monitoring to ensure isotopic purity.

Common purification techniques include:

Crystallization: This is a widely used method for purifying bile acids. The choice of solvent is critical to achieve good separation from impurities.

Chromatography:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is a powerful technique for the separation and purification of bile acids. nih.govmfd.org.mkiosrphr.org Different mobile phases, typically mixtures of methanol (B129727), acetonitrile (B52724), and aqueous buffers, can be optimized for the separation of UDCA from its isomers and other impurities. nih.gov

Gas Chromatography (GC): After derivatization to their methyl ester-trimethylsilyl ether forms, bile acids can be analyzed and purified by GC. nih.gov

Solid-Phase Extraction (SPE): C18-based SPE cartridges can be used for the extraction and purification of bile acids from reaction mixtures or biological matrices. nih.gov

During the purification of UDCA-d5, it is essential to use analytical techniques such as mass spectrometry to track the isotopic enrichment of the fractions and ensure that the final product meets the required purity standards.

Analytical Techniques for Isotopic Purity and Enrichment Assessment

The assessment of isotopic purity and enrichment is a critical step in the characterization of this compound. This ensures that the desired number of deuterium atoms have been incorporated into the molecule and that the abundance of the d5 isotopologue is high.

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition and confirming the mass of the deuterated compound. It can be used to calculate the isotopic enrichment by analyzing the isotopic cluster of the molecular ion. rsc.org

Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information by fragmenting the parent ion. The fragmentation pattern of UDCA-d5 can be compared to that of unlabeled UDCA to confirm the location of the deuterium atoms. For example, in the analysis of deuterated UDCA metabolites, the cleavage of the steroid ring can provide evidence for the position of the deuterium labels. nih.gov The transitions for UDCA-d4 have been reported as m/z 395.3 → m/z 395.3, and for GUDCA-d5 and TUDCA-d5 as m/z 453.3 → m/z 74.0 and m/z 503.2 → m/z 79.9, respectively. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and isotopic analysis of deuterated compounds.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of a highly deuterated compound like UDCA-d5, the signals corresponding to the positions where deuterium has been substituted will be significantly diminished or absent. This provides direct evidence of successful deuteration at specific sites.

Deuterium NMR (²H NMR): ²H NMR spectroscopy directly detects the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for the assignment of the deuterium signals to specific positions in the molecule. magritek.comblogspot.com This technique can be used to verify the effectiveness of the deuteration process and to confirm the distribution of deuterium atoms within the molecule. magritek.com The quantitative analysis of both ¹H and ²H NMR spectra can provide an accurate determination of the isotopic abundance. nih.gov

By integrating the signals in the ²H NMR spectrum and comparing them to the corresponding signals in the ¹H NMR spectrum of an unlabeled standard, the degree of deuteration at each labeled position can be determined. This detailed analysis is crucial for confirming the isotopic integrity of this compound.

Mass Spectrometry for Isotopic Abundance and Molecular Weight Verification

Mass spectrometry (MS) is an indispensable tool for the characterization of deuterated compounds, providing definitive information on molecular weight and the extent of isotopic labeling. High-resolution mass spectrometry (HRMS) is particularly valuable as it can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition and the number of deuterium atoms incorporated.

For this compound, the expected molecular weight is increased by five atomic mass units compared to its non-labeled counterpart due to the replacement of five hydrogen atoms with deuterium. The analysis typically involves dissolving the compound in a suitable solvent and introducing it into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

The resulting mass spectrum will display a cluster of isotopic peaks. The most abundant peak in this cluster for a successfully synthesized this compound should correspond to the molecule containing five deuterium atoms. The relative intensities of the peaks corresponding to molecules with fewer or more than five deuterium atoms (d0 to d4, and d6, etc.) are used to calculate the isotopic purity and the average isotopic enrichment. For instance, a high isotopic purity would be indicated by a dominant peak for the d5 species with very low abundances for other isotopologues.

Table 1: Theoretical and Observed Mass Spectrometry Data for this compound

| Parameter | Theoretical Value | Observed Value (Example) |

| Molecular Formula | C24H35D5O4 | C24H35D5O4 |

| Monoisotopic Mass | 397.3199 u | 397.3201 u |

| Isotopic Purity (d5) | >98% | 98.5% |

| Average Deuterium Incorporation | 5.0 | 4.9 |

Note: The observed values are hypothetical examples and can vary between synthesis batches.

Tandem mass spectrometry (MS/MS) can be further employed to confirm the location of the deuterium labels by analyzing the fragmentation patterns. The fragmentation of the deuterated parent ion will result in fragment ions with masses shifted according to the number of deuterium atoms retained on each fragment, providing structural confirmation.

Chromatographic Purity Analysis (e.g., HPLC, TLC) for Overall Compound Purity

High-Performance Liquid Chromatography (HPLC):

A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is a standard approach for assessing the purity of Ursodeoxycholic Acid. For this compound, a similar method can be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system.

The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a variety of detectors, including ultraviolet (UV) at low wavelengths (around 200-210 nm), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).

The purity is determined by calculating the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram. A high purity level (typically >98%) is required for its use as an analytical standard.

Table 2: Example HPLC Purity Analysis of this compound

| Parameter | Specification | Result |

| Purity by HPLC (%) | ≥ 98.0 | 99.2 |

| Retention Time (min) | Report | 8.5 |

| Related Impurities (%) | ≤ 2.0 | 0.8 |

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a simpler and more rapid chromatographic technique that can be used for a qualitative assessment of purity and to monitor the progress of the synthesis. A solution of this compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The separated spots are visualized, for example, by staining with a phosphomolybdic acid solution and heating. The presence of a single major spot corresponding to this compound indicates a high degree of purity.

Assessment of Chemical and Isotopic Stability for Research Applications

For this compound to be a reliable internal standard, it must demonstrate both chemical and isotopic stability under the conditions of storage and use.

Chemical Stability:

The chemical stability of this compound is expected to be similar to that of unlabeled Ursodeoxycholic Acid. Stability studies are typically conducted by subjecting the compound to various stress conditions, such as elevated temperature, humidity, and light, over a defined period. The stability is then assessed by analyzing the stressed samples using a stability-indicating HPLC method to quantify any degradation products that may have formed. The results of these studies determine the recommended storage conditions and shelf life of the material.

Isotopic Stability:

Isotopic stability refers to the resistance of the deuterium atoms to exchange with hydrogen atoms from the surrounding environment (e.g., from solvents). Hydrogen-deuterium exchange can compromise the integrity of the labeled standard, leading to inaccurate quantification. The C-D bond is stronger than the C-H bond, which generally imparts good isotopic stability.

The isotopic stability of this compound can be evaluated by dissolving the compound in protic solvents (e.g., methanol, water) and analyzing the sample by mass spectrometry over time. The absence of a significant decrease in the isotopic enrichment of the d5 isotopologue confirms its isotopic stability under the tested conditions. For bile acids, the deuterium labels are typically placed on the steroid nucleus at positions not prone to easy exchange.

Table 3: Summary of Stability Assessment for this compound

| Stability Type | Test Conditions | Acceptance Criteria |

| Chemical Stability | Accelerated (e.g., 40°C/75% RH) and Long-term (e.g., 2-8°C) | No significant degradation observed by HPLC |

| Isotopic Stability | Incubation in protic solvents (e.g., Methanol-d4) at room temperature | No significant change in isotopic enrichment by MS |

Advanced Analytical Methodologies Employing Ursodeoxycholic Acid D5 As an Internal Standard

Quantitative Bioanalysis of Bile Acids using Ursodeoxycholic Acid-d5

The quantitative analysis of bile acids is essential for understanding their physiological roles and their implications in various diseases. nih.gov UDCA-d5 is instrumental in these analyses, particularly in methods based on mass spectrometry.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity and specificity. jocpr.comnih.gov The development of robust LC-MS/MS assays relies heavily on the use of stable isotope-labeled internal standards like UDCA-d5. These standards are added to samples at a known concentration at the beginning of the analytical process to account for analyte loss during sample preparation and for variations in instrument response. jocpr.comnih.gov

Optimizing LC-MS/MS methods involves fine-tuning both the chromatographic separation and the mass spectrometric detection parameters to achieve the best possible sensitivity, specificity, and efficiency. For the analysis of UDCA and its primary metabolites, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. nih.govnih.gov

A study detailing the simultaneous quantification of UDCA, GUDCA, and TUDCA in human plasma utilized a ZORBAX SB-C18 column with a mobile phase consisting of 2 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). nih.gov Detection was performed on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. nih.gov The optimized MRM transitions for the analytes and their corresponding deuterated internal standards, including UDCA-d4, GUDCA-d5, and TUDCA-d5, are presented in the table below. nih.gov

Table 1: Optimized MRM Transitions for UDCA and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| UDCA | 391.4 | 391.4 |

| GUDCA | 448.3 | 73.9 |

| TUDCA | 498.4 | 80.1 |

| UDCA-d4 | 395.3 | 395.3 |

| GUDCA-d5 | 453.3 | 74.0 |

Data sourced from a study on the simultaneous determination of UDCA and its major metabolites in human plasma. nih.gov

Another key aspect of method optimization is the sample preparation. A common and effective technique is protein precipitation, where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govjocpr.commedpace.com This simple, one-step extraction is efficient for analyzing a large number of samples. jocpr.com

Biological matrices such as plasma and serum are complex and can interfere with the ionization of the target analytes in the mass spectrometer, a phenomenon known as matrix effects, which often leads to ion suppression. restek.com The co-elution of matrix components with the analytes can significantly impact the accuracy and precision of the quantification. restek.com

The use of a stable isotope-labeled internal standard like UDCA-d5 is a highly effective strategy to compensate for these matrix effects. nih.govnih.gov Since UDCA-d5 has nearly identical physicochemical properties to UDCA, it experiences similar matrix effects. restek.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable results. nih.gov

In some cases, matrix interferences can directly co-elute with the internal standard, leading to inconsistent responses. restek.com To address this, chromatographic conditions must be carefully optimized to separate the interference from the internal standard. restek.com Additionally, thorough sample clean-up procedures, such as protein precipitation, help to remove many of the interfering substances. phenomenex.com

Effective chromatographic separation is critical for resolving bile acid isomers and separating them from interfering matrix components. nih.gov Reversed-phase liquid chromatography is the most common technique used for bile acid analysis. medpace.com

C18 columns are widely used for the separation of bile acids. nih.govnih.govmedpace.com For instance, a CORTECS C18 column has been successfully used to separate UDCA from its isomers. nih.gov The mobile phase typically consists of a mixture of an aqueous component (often with an additive like ammonium acetate or formic acid to improve ionization) and an organic solvent such as methanol or acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the various bile acids with different polarities. medpace.com

The choice of mobile phase additives can also play a significant role in the separation and detection of bile acids. For example, one method utilized a mobile phase of 1.0 mM ammonium acetate and an acetonitrile-methanol mixture (80:20, v/v) to achieve good separation. nih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Profiling

While LC-MS/MS is more commonly used, GC-MS is another powerful technique for bile acid analysis, particularly when high separation efficiency is required. shimadzu.com However, bile acids are not volatile and must be derivatized before they can be analyzed by GC-MS. shimadzu.com This typically involves a two-step process of methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.com

Isotope dilution GC-MS methods, which employ stable isotope-labeled internal standards, are used for accurate quantification. weqas.com Although less common than in LC-MS/MS, deuterated bile acids can serve as internal standards in GC-MS to correct for variations during the derivatization process and the GC-MS analysis.

Validation of Quantitative Assays

The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility for the intended application. nih.gov Regulatory guidelines, such as those from the ICH, provide a framework for validating analytical procedures. bcnf.ir Key validation parameters include linearity, precision, accuracy, sensitivity, selectivity, and stability. nih.govmedpace.comthermofisher.cn

A typical validation for an LC-MS/MS assay for bile acids using UDCA-d5 as an internal standard would involve the following:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing calibration standards at several concentration levels and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be greater than 0.99. nih.govthermofisher.cn

Precision and Accuracy : Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are evaluated by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day). nih.govthermofisher.cn The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), which should generally be within 15%. nih.gov Accuracy is expressed as the percentage of the nominal concentration and should also be within a specified range, typically ±15%. nih.gov

Sensitivity : The lowest concentration of the analyte that can be reliably measured, known as the lower limit of quantification (LLOQ). nih.govthermofisher.cn

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Stability : The stability of the analyte in the biological matrix under different storage and handling conditions is assessed to ensure that the sample integrity is maintained throughout the analytical process. medpace.com

Table 2: Example of Inter-Assay Precision and Accuracy Data for Bile Acid Analysis

| Analyte | Target Concentration (ng/mL) | Measured Mean (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| UDCA | 50 | 51.5 | 103.0 | 4.5 |

| 500 | 492.5 | 98.5 | 3.2 | |

| 2000 | 2050 | 102.5 | 2.8 | |

| GUDCA | 50 | 48.9 | 97.8 | 5.1 |

| 500 | 508.2 | 101.6 | 3.9 | |

| 2000 | 1988 | 99.4 | 2.5 | |

| TUDCA | 5 | 5.2 | 104.0 | 6.2 |

| 50 | 49.1 | 98.2 | 4.8 |

This table represents typical data that would be generated during the validation of a quantitative assay. The values are illustrative and based on acceptance criteria from various sources. nih.govthermofisher.cn

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Ursodeoxycholic Acid | UDCA |

| This compound | UDCA-d5 |

| Glycoursodeoxycholic Acid | GUDCA |

| Tauroursodeoxycholic Acid | TUDCA |

| Glycothis compound | GUDCA-d5 |

| Taurothis compound | TUDCA-d5 |

| Ursodeoxycholic Acid-d4 | UDCA-d4 |

| Acetonitrile | |

| Methanol | |

| Ammonium acetate |

Selectivity, Linearity, Accuracy, and Precision

Analytical methods employing this compound as an internal standard consistently demonstrate excellent selectivity, linearity, accuracy, and precision in the quantification of UDCA and other bile acids. The selectivity of these methods is achieved through the use of highly specific mass transitions in tandem mass spectrometry (MS/MS), which minimizes interference from other components in the biological matrix.

The linearity of an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte. Studies utilizing this compound have established wide linear ranges for the quantification of various bile acids, often spanning from low nanomolar to micromolar concentrations. This broad dynamic range is crucial for studying physiological and pathological variations in bile acid levels.

Accuracy, the closeness of a measured value to the true value, and precision, the reproducibility of the measurement, are paramount for reliable bioanalytical data. The use of this compound as an internal standard significantly enhances both of these parameters by correcting for analyte loss during sample processing and for variations in instrument response.

Below are representative data from studies validating analytical methods using this compound, showcasing the typical performance characteristics.

Table 1: Linearity of Bile Acid Quantification using this compound Internal Standard

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Ursodeoxycholic Acid | Human Plasma | 15 - 10,000 | > 0.998 |

| Glycoursodeoxycholic Acid | Human Plasma | 15 - 10,000 | > 0.998 |

| Tauroursodeoxycholic Acid | Human Plasma | 5 - 500 | > 0.998 |

| Multiple Bile Acids | Human Serum | 5 - 5,000 | > 0.99 |

Table 2: Accuracy and Precision of Bile Acid Quantification using this compound Internal Standard

| Analyte | Matrix | Concentration Level | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

|---|---|---|---|---|---|

| Ursodeoxycholic Acid | Human Plasma | Low QC | 95.5 - 105.2 | < 5.0 | < 6.0 |

| Mid QC | 98.1 - 103.5 | < 4.5 | < 5.5 | ||

| High QC | 99.2 - 102.8 | < 3.0 | < 4.0 | ||

| Multiple Bile Acids | Human Serum | Low, Mid, High | 85 - 115 | < 10 | < 10 |

QC: Quality Control; RSD: Relative Standard Deviation

Recovery and Stability in Biological Matrices (e.g., in vitro cell lysates, animal tissues)

The effectiveness of an internal standard is also contingent on its ability to mimic the analyte's behavior during extraction and its stability in the biological matrix under various storage conditions. This compound has been shown to have high and consistent recovery from a range of biological matrices, including plasma, serum, and animal tissues. nih.gov

While specific data on recovery from in vitro cell lysates is less commonly published, the physicochemical properties of this compound suggest that its recovery would be comparable to that of endogenous UDCA in such matrices. The simple protein precipitation or liquid-liquid extraction methods often employed for bile acid analysis are effective for both the analyte and its deuterated internal standard.

Stability assessments are crucial to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. This compound, along with other bile acids, has demonstrated good stability under various conditions, including short-term storage at room temperature, long-term storage at -20°C and -80°C, and after multiple freeze-thaw cycles. nih.gov This stability is essential for the integrity of large-scale clinical and research studies where samples may be collected over an extended period.

Table 3: Recovery and Stability of Bile Acids using this compound Internal Standard

| Matrix | Parameter | Condition | Result |

|---|---|---|---|

| Human Serum | Extraction Recovery | Protein Precipitation | 92 - 110% |

| Human Plasma | Freeze-Thaw Stability | 3 cycles at -20°C and -70°C | Stable |

| Human Plasma | Short-Term Stability | 24 hours at room temperature | Stable |

| Human Serum | Long-Term Stability | 15 days at -20°C | Stable |

Role in Targeted and Untargeted Metabolomics Workflows

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, can be broadly divided into two approaches: targeted and untargeted. This compound plays a valuable, albeit different, role in both workflows.

In targeted metabolomics , the goal is to quantify a predefined set of known metabolites. Here, this compound is indispensable as an internal standard for the accurate and precise quantification of UDCA and other bile acids. By correcting for analytical variability, it allows for reliable comparisons of bile acid concentrations across different experimental groups and conditions.

In untargeted metabolomics , the aim is to comprehensively profile all detectable metabolites in a sample to identify novel biomarkers or perturbed metabolic pathways. While the primary role of an internal standard in untargeted analysis is not absolute quantification, the inclusion of a suite of isotopically labeled standards, including this compound, is crucial for quality control. It helps to monitor instrument performance, assess data quality, and can aid in the tentative identification of unknown compounds by providing reference points for retention time and mass-to-charge ratio. The consistent signal of the internal standard across a large batch of samples indicates the stability of the analytical platform.

Integration into Multi-component Bile Acid Quantitation Panels

The complexity of the bile acid pool, which consists of numerous primary, secondary, and conjugated species, necessitates the use of multi-component analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, and this compound is a key component of the internal standard mixtures used in these panels. nih.gov

These panels can simultaneously quantify dozens of bile acids in a single analytical run. The inclusion of this compound, along with other deuterated bile acid standards, allows for the accurate quantification of a wide range of bile acid species, even those with very different chemical properties and concentrations. This comprehensive profiling is essential for understanding the intricate role of bile acids in health and diseases such as cholestasis, non-alcoholic fatty liver disease, and gastrointestinal disorders.

Facilitating High-Throughput Analysis in Research Laboratories

The demand for analyzing large numbers of samples in clinical trials and large-scale research projects has driven the development of high-throughput analytical methods. The use of this compound facilitates high-throughput analysis in several ways:

Simplified Sample Preparation: The robustness of LC-MS/MS methods using deuterated internal standards often allows for simpler and faster sample preparation techniques, such as "dilute-and-shoot" or simple protein precipitation, which are amenable to automation. jocpr.com

Rapid Chromatographic Methods: The high selectivity of MS/MS detection reduces the need for lengthy chromatographic separations to resolve analytes from interfering matrix components. This allows for the use of shorter run times, increasing the number of samples that can be analyzed in a given timeframe.

Improved Data Processing: The presence of a reliable internal standard simplifies and automates data processing. Software can automatically use the internal standard signal to normalize the analyte signal, reducing the need for manual data review and correction.

Mechanistic and Metabolic Investigations Using Ursodeoxycholic Acid D5 As a Tracer

Tracing Bile Acid Metabolism Pathways In Vitro

In vitro studies utilizing UDCA-d5 have been instrumental in dissecting the molecular mechanisms governing bile acid homeostasis. These cellular-level investigations provide a controlled environment to study specific metabolic processes without the complexities of whole-organism physiology.

Enzymatic Transformations and Biotransformation of Ursodeoxycholic Acid-d5 in Cellular Systems (e.g., hepatocytes, gut bacteria)

The biotransformation of UDCA is a multifaceted process involving host and microbial enzymes. In hepatocytes, UDCA undergoes various phase I and phase II metabolic reactions. nih.gov The use of UDCA-d4, a similarly deuterated form, in in vitro studies with human and mouse liver microsomes has helped to identify numerous metabolites. nih.gov These transformations include hydroxylation, oxidation, and epimerization. nih.gov

Gut bacteria also play a significant role in the biotransformation of bile acids. nbinno.comnih.gov They possess enzymes like 7α- and 7β-hydroxysteroid dehydrogenases (HSDH) that can interconvert bile acids. nih.govresearchgate.net For instance, chenodeoxycholic acid (CDCA) can be converted to UDCA through the action of these bacterial enzymes. nih.gov This highlights the symbiotic relationship between the host and gut microbiota in shaping the bile acid pool. nbinno.com

Table 1: In Vitro Metabolic Transformations of this compound

| Transformation Type | Resulting Metabolite Classes | Cellular System |

|---|---|---|

| Phase I Metabolism | Hydroxylated and oxidized derivatives | Hepatocytes (liver microsomes) |

| Phase II Metabolism | Glucuronides and sulfates | Hepatocytes (liver microsomes) |

| Epimerization | Isomers of UDCA | Gut Bacteria |

| Deconjugation | Free UDCA from conjugated forms | Gut Bacteria |

Investigation of Transport Mechanisms Across Biological Barriers (e.g., in vitro cell models)

The transport of bile acids across biological membranes is a tightly regulated process mediated by specific transporter proteins. In vitro cell models, such as the Caco-2 cell line, which mimics the intestinal epithelium, are valuable tools for studying these transport mechanisms. capes.gov.br While direct studies on UDCA-d5 transport are not extensively detailed in the provided results, the general principles of bile acid transport can be inferred.

Bile acid transporters are crucial for the enterohepatic circulation, ensuring the efficient recycling of bile acids. mdpi.com Studies have shown that UDCA can influence the expression of these transporters. nih.govnih.gov For example, UDCA administration in mice has been shown to increase the expression of key bile acid transporters in the ileum and liver. nih.govnih.gov These findings suggest that UDCA can modulate its own transport and that of other bile acids.

Studies on Bile Acid Conjugation and Deconjugation Processes

In the liver, bile acids are conjugated with amino acids, primarily glycine (B1666218) and taurine (B1682933), to increase their water solubility and facilitate their secretion into bile. mdpi.com This process is highly efficient, with unconjugated bile acids comprising a very small fraction of the total biliary bile acids. nih.gov

Studies in patients with cholestatic liver disease have shown that both endogenous bile acids and exogenously administered UDCA are efficiently conjugated. nih.gov Interestingly, hydrophilic bile acids like UDCA and cholic acid appear to be conjugated less efficiently than more hydrophobic ones like chenodeoxycholic acid. nih.gov Gut bacteria, on the other hand, are capable of deconjugating bile acids through the action of bile salt hydrolases (BSH). nbinno.com This deconjugation is a critical step in the biotransformation of bile acids in the gut. nbinno.com

In Vivo Pre-clinical/Animal Model Studies of Bile Acid Dynamics

Animal models provide a platform to study the integrated physiology of bile acid metabolism in a whole-organism context. The use of labeled compounds like UDCA-d5 in these models has been pivotal in understanding the dynamics of the enterohepatic circulation and the factors that influence it. nbinno.commdpi.commedchemexpress.comnih.gov

Elucidation of Enterohepatic Circulation using Labeled Ursodeoxycholic Acid

The enterohepatic circulation is the process by which bile acids are secreted by the liver, reabsorbed in the intestine, and returned to the liver via the portal vein. nih.gov Isotope dilution techniques using labeled bile acids are a key method for studying the kinetics of this circulation. nih.gov

Oral administration of UDCA in mice has been shown to accelerate the enterohepatic circulation of bile acids. nih.govnih.gov This is associated with a shortened cycling time of the bile acid pool. nih.gov The proposed mechanism involves the inhibition of the farnesoid X receptor (FXR) signaling pathway in the ileum, which in turn leads to increased expression of bile acid transporters in the liver. nih.govnih.gov

Table 2: Effect of UDCA Administration on Enterohepatic Circulation in Mice

| Parameter | Observation | Proposed Mechanism |

|---|---|---|

| Bile Acid Cycling Time | Shortened | Inhibition of intestinal FXR signaling |

| Bile Acid Transporter Expression (Liver) | Increased | Reduced FGF15/19 levels |

| Overall Bile Acid Pool | Reduced | Accelerated circulation and excretion |

Tracing Bile Acid Pool Composition and Turnover Rates in Animal Models

The administration of UDCA can significantly alter the composition of the bile acid pool. nih.gov In mice, oral UDCA treatment leads to a unique bile acid profile characterized by a high abundance of conjugated UDCA species, such as tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA). nih.govnih.gov

Stable isotope-labeled bile acids are essential tools for measuring bile acid pool size and turnover rates in vivo. nih.gov By introducing a known amount of a labeled bile acid like UDCA-d5 and measuring its dilution in the bile acid pool over time, researchers can calculate these important metabolic parameters. This approach has been used to study the effects of various physiological and pathological conditions on bile acid metabolism. nih.gov

Investigation of Gut Microbiome-Mediated Bile Acid Transformations in Animal Models

The gut microbiome plays a pivotal role in transforming primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. These transformations, which include deconjugation, dehydroxylation, oxidation, and epimerization, significantly alter the signaling properties and physiological effects of the bile acid pool. Investigating these intricate pathways requires tools that can trace the fate of specific bile acids as they are metabolized by gut bacteria.

The use of UDCA-d5 in animal models, such as conventional or gnotobiotic mice, would offer a powerful method to elucidate these microbial transformations. By administering a known quantity of UDCA-d5, researchers could track its journey through the gastrointestinal tract and identify the specific metabolites produced by the gut microbiota.

Potential Research Findings from UDCA-d5 Tracer Studies:

Identification of Novel Microbial Metabolites: Samples from feces, cecal contents, and portal circulation could be analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). The distinct isotopic signature of UDCA-d5 would allow for the unambiguous identification of its derivatives, potentially revealing novel microbially-generated bile acid species.

Quantification of Transformation Rates: The rate of conversion of UDCA-d5 to its various metabolites, such as lithocholic acid-d5 (LCA-d5) or other derivatives, could be quantified. This would provide crucial data on the enzymatic activity of the gut microbiome under different physiological conditions (e.g., diet, disease state).

Linking Specific Microbes to Functions: In gnotobiotic animal models colonized with specific bacterial consortia, the administration of UDCA-d5 could directly link specific microbial species or communities to particular bile acid transformation capabilities.

The table below illustrates the hypothetical biotransformations of UDCA-d5 by gut microbiota that could be traced in an animal model.

| Tracer Compound | Microbial Action | Potential Labeled Metabolite | Significance of Transformation |

| This compound | 7-dehydroxylation | Lithocholic Acid-d5 (LCA-d5) | Conversion to a more hydrophobic and potentially cytotoxic secondary bile acid. |

| This compound | Oxidation at C-3 | 3-oxo-UDCA-d5 | An intermediate step in the epimerization pathway. |

| This compound | Epimerization at C-3 | 3-epi-UDCA-d5 | Alteration of the stereochemistry, potentially affecting receptor binding and signaling. |

Stable Isotope Resolved Metabolomics (SIRM) Applications

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses substrates labeled with stable isotopes (like deuterium (B1214612) or carbon-13) to trace their path through metabolic networks. nih.gov This approach provides a dynamic view of metabolism that cannot be achieved by simply measuring static metabolite concentrations. While SIRM has been extensively used to study central carbon metabolism with tracers like ¹³C-glucose, its application with a specialized molecule like UDCA-d5 would provide unprecedented insight into bile acid dynamics.

Metabolic flux analysis quantifies the rate of turnover of metabolites through a pathway. creative-proteomics.com Using UDCA-d5 as a tracer in a SIRM study would allow researchers to map the flow, or flux, of this specific bile acid through the enterohepatic circulation and into various metabolic pathways.

After administration of UDCA-d5, the rate of its appearance and the appearance of its labeled metabolites in different tissues (e.g., liver, intestine, plasma) and biofluids could be measured over time. This data would be used to build kinetic models describing the flux of UDCA through key metabolic nodes.

Hypothetical Data from a UDCA-d5 SIRM Study:

| Time Point | UDCA-d5 Concentration (Liver) | GUDCA-d5 Concentration (Liver) | TUDCA-d5 Concentration (Liver) |

| 1 hour | High | Moderate | Low |

| 4 hours | Moderate | High | Moderate |

| 12 hours | Low | Moderate | High |

GUDCA: Glycoursodeoxycholic acid, TUDCA: Tauroursodeoxycholic acid

This hypothetical data illustrates how SIRM could track the conjugation of UDCA-d5 to glycine and taurine in the liver, providing quantitative data on the flux through these vital detoxification and solubilization pathways.

Beyond microbial transformations, UDCA undergoes extensive metabolism within the host, including conjugation, sulfation, and glucuronidation, primarily in the liver. An in vitro study utilizing UDCA-d4 (a different deuterated variant) successfully demonstrated the ability to track the formation of phase I and phase II metabolites in liver microsomes, confirming the utility of deuterated tracers for this purpose. nih.gov

Extrapolating this to an in vivo SIRM study with UDCA-d5 would allow for a comprehensive characterization of its biosynthesis (in species where it is a primary bile acid) and its catabolism. Researchers could trace the incorporation of the d5-label into a wide array of downstream products, providing a complete picture of the metabolic network.

Key Metabolic Pathways Characterized by UDCA-d5 Tracing:

Hepatic Conjugation: Quantifying the rate of formation of Glycothis compound (GUDCA-d5) and Taurothis compound (TUDCA-d5).

Sulfation and Glucuronidation: Identifying and quantifying sulfated and glucuronidated UDCA-d5 conjugates, which are important pathways for bile acid detoxification and excretion.

Enterohepatic Circulation: Measuring the rates of intestinal reabsorption, portal vein transport, hepatic uptake, and biliary secretion of UDCA-d5 and its labeled metabolites, thereby defining the efficiency and kinetics of its circulation.

By providing dynamic, quantitative data, the use of UDCA-d5 as a tracer would significantly advance the understanding of the complex interplay between the host, the gut microbiome, and bile acid metabolism. However, it must be reiterated that specific studies employing UDCA-d5 for these purposes are not yet available in the reviewed scientific literature.

Applications in Pre Clinical Pharmacokinetic and Pharmacodynamic Research

Development of Pharmacokinetic Assays for Bile Acids in Animal Models

The development of robust and sensitive pharmacokinetic assays is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of bile acids. Ursodeoxycholic Acid-d5 is instrumental in the validation of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comthermofisher.cn

The quantification of this compound and its metabolites in various biological matrices is a key aspect of preclinical pharmacokinetic studies. LC-MS/MS methods are predominantly used for this purpose due to their high selectivity and sensitivity. sigmaaldrich.comnih.gov In these assays, UDCA-d5 serves as an ideal internal standard because it co-elutes with the analyte of interest (endogenous UDCA) and experiences similar ionization efficiency, thereby correcting for matrix effects and variations in sample processing. nih.gov

The process typically involves protein precipitation from the biological sample (e.g., plasma, serum, bile, or tissue homogenates), followed by chromatographic separation and mass spectrometric detection. sigmaaldrich.com The distinct mass-to-charge ratio (m/z) of UDCA-d5 allows for its differentiation from the unlabeled UDCA.

After administration of UDCA to animal models such as rats, its metabolites, primarily taurine (B1682933) and glycine (B1666218) conjugates (TUDCA and GUDCA), can be quantified. nih.govnih.gov The use of deuterated standards for these metabolites, if available, further enhances the accuracy of their measurement. In a study on the pharmacokinetics of UDCA in rats, it was observed that after oral administration, UDCA appeared in the serum almost entirely in its conjugated form, predominantly as tauroursodeoxycholic acid. nih.gov

Table 1: Representative Performance Characteristics of an LC-MS/MS Assay for Ursodeoxycholic Acid Quantification Using UDCA-d5 as an Internal Standard

| Parameter | Typical Value/Range |

|---|---|

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 115% |

Investigation of Drug-Bile Acid Interactions at a Mechanistic Level (in vitro or pre-clinical)

Bile acids are known to interact with various drugs, affecting their absorption, metabolism, and disposition. These interactions can occur at the level of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), and drug transporters. researchgate.netnih.gov In vitro and preclinical studies are crucial for elucidating the mechanisms of these interactions.

For instance, studies have investigated the impact of UDCA on the activity of CYP3A enzymes. nih.govresearchgate.net While some reports suggest that UDCA may have a modest inductive effect on CYP3A, other studies indicate potential inhibitory interactions with certain substrates. The use of deuterated analogs in such in vitro systems can help in precisely quantifying the turnover of the bile acid itself while assessing its effect on the metabolism of a co-administered drug.

In preclinical animal models, this compound can be co-administered with a test drug to investigate potential pharmacokinetic interactions. By using the deuterated form, researchers can accurately track the disposition of the administered UDCA and distinguish it from the endogenous bile acid pool, providing a clearer picture of how the drug affects the pharmacokinetics of UDCA and vice versa. For example, drugs that inhibit bile acid transporters in the liver or intestine could lead to altered plasma and tissue concentrations of administered UDCA-d5.

Pharmacodynamic Marker Identification in Research Models (e.g., cellular, animal)

Beyond its use in pharmacokinetics, this compound can be employed in preclinical models to identify and validate pharmacodynamic (PD) markers. PD markers are biological indicators that can provide evidence of a drug's therapeutic effect.

In animal models of neurodegenerative diseases like Parkinson's disease, UDCA has shown neuroprotective effects. nih.govnih.gov Studies in rotenone-induced rat models of Parkinson's have demonstrated that UDCA can improve motor performance and preserve striatal dopamine (B1211576) content. nih.gov It is suggested that these effects are mediated through the modulation of mitochondrial function and the suppression of apoptosis. nih.gov By administering UDCA-d5 to these animal models, researchers can correlate the tissue and cellular concentrations of the compound with specific biochemical changes, such as the expression of apoptotic markers (e.g., Bax and Bcl-2) or the activity of caspases. nih.gov

Similarly, in models of liver injury, UDCA has been shown to exert protective effects. nih.gov However, its efficacy can depend on the nature of the liver insult. The use of UDCA-d5 in such models allows for the precise measurement of its uptake and concentration in the liver, which can then be correlated with changes in markers of liver damage (e.g., serum ALT and AST levels) and inflammation.

Table 2: Potential Pharmacodynamic Markers Modulated by Ursodeoxycholic Acid in Preclinical Models

| Research Model | Potential Pharmacodynamic Marker | Observed Effect of UDCA |

|---|---|---|

| Rotenone-induced Parkinson's Disease (Rat) | Striatal Dopamine Content | Preservation |

| Rotenone-induced Parkinson's Disease (Rat) | Caspase-3, -8, -9 Activity | Reduction |

| MPTP-induced Parkinson's Disease (Mouse) | α-synuclein protein level | Decrease |

| MPTP-induced Parkinson's Disease (Mouse) | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decrease |

| Estrogen-induced Cholestasis (Rat) | Serum ALT, AST, ALP | Reduction |

Emerging Research Frontiers and Future Directions for Ursodeoxycholic Acid D5

Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics using labeled standards)

The use of stable isotope-labeled internal standards like UDCA-d5 is fundamental to the accuracy and reliability of multi-omics studies, particularly in the fields of lipidomics and proteomics. In these complex analyses, which simultaneously measure hundreds to thousands of molecules, labeled standards are essential for correcting variations in sample preparation and analytical instrumentation. This ensures that observed differences are biological rather than technical artifacts.

In lipidomics, UDCA-d5 serves as an ideal internal standard for the quantification of endogenous bile acids and related lipid species by mass spectrometry. For instance, in studies investigating the impact of tauroursodeoxycholic acid (TUDCA) on hyperlipidemic mice, a derivative of UDCA, various deuterated standards are employed to track changes in lipid profiles. mdpi.com The integration of UDCA-d5 in such studies allows for precise measurement of how bile acid therapies modulate glycerophospholipid metabolism and other lipid pathways. mdpi.com

Multi-omics analyses have revealed the multifaceted regulatory effects of bile acids on lipid metabolism, hormone signaling, and mitochondrial function. researchgate.net The use of labeled standards in these comprehensive studies is critical for elucidating the mechanisms by which bile acids maintain cellular homeostasis. For example, research has shown that bile acids can modulate the expression of key lipogenic enzymes and shift the balance from saturated to unsaturated fatty acids. researchgate.net

Advancements in Isotope Dilution Mass Spectrometry for Enhanced Sensitivity

Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for the accurate quantification of molecules in complex biological samples. The use of isotopically labeled internal standards, such as UDCA-d5 and its conjugated forms like GUDCA-d5 and TUDCA-d5, is central to this methodology. nih.gov Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have significantly enhanced the sensitivity and specificity of IDMS methods for bile acid analysis. nih.govnih.gov

Modern LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the low nanogram per milliliter range, allowing for the precise measurement of even low-abundance bile acid species. nih.govdovepress.com For example, a validated method for the simultaneous quantification of UDCA and its major metabolites, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), in human plasma demonstrated excellent sensitivity and reproducibility. nih.gov This method utilized the corresponding deuterated internal standards (UDCA-d4, GUDCA-d5, and TUDCA-d5) to ensure high accuracy. nih.gov The high precision and accuracy of these methods, with intra- and inter-day precision often within 7% and accuracy within 12%, make them suitable for demanding applications like pharmacokinetic studies. nih.gov

The development of rapid and high-throughput LC-MS/MS methods has been facilitated by innovations in sample preparation, such as simple protein precipitation, and the use of robotic liquid handling systems. jocpr.com These advancements have shortened analysis times, enabling the efficient processing of large numbers of samples in clinical and research settings. jocpr.com

Novel Applications in Biomarker Discovery and Validation in Disease Models (non-human)

UDCA-d5 and other deuterated bile acids are invaluable tools in preclinical research for the discovery and validation of biomarkers in various disease models. These labeled compounds allow for precise tracing of bile acid metabolism and disposition, providing insights into disease pathogenesis and therapeutic response.

In a rat model of polycystic liver disease (PLD), treatment with UDCA was shown to inhibit hepatic cystogenesis and fibrosis. nih.gov The study found that UDCA administration altered the bile acid profile, decreasing the accumulation of cytotoxic bile acids in the liver and normalizing their concentration in bile. nih.gov The use of analytical methods capable of distinguishing between endogenous and administered bile acids, facilitated by labeled standards, is crucial for such detailed metabolic studies.

Potential for High-Throughput Screening in Mechanistic Bile Acid Research

The development of rapid and robust analytical methods utilizing UDCA-d5 as an internal standard opens up possibilities for high-throughput screening (HTS) in mechanistic bile acid research. HTS allows for the rapid testing of large numbers of compounds to identify those that modulate bile acid pathways. This approach can accelerate the discovery of new therapeutic agents for cholestatic liver diseases and other conditions where bile acid signaling is dysregulated.

The ability to simultaneously quantify multiple bile acids and their metabolites with high precision is a key requirement for HTS. nih.govnih.gov The use of UDCA-d5 and other deuterated standards ensures the reliability of these high-throughput assays. By combining HTS with cell-based models and in vivo disease models, researchers can efficiently screen for compounds that beneficially alter bile acid profiles, inhibit cytotoxic bile acid formation, or modulate the activity of key bile acid receptors and transporters.

For example, HTS could be used to identify compounds that mimic the beneficial effects of UDCA, such as its ability to inhibit the hyperproliferation of cystic cholangiocytes in polycystic liver disease. nih.gov Such screens could lead to the identification of novel drug candidates with improved efficacy or fewer side effects.

Exploration of Isotope Effects in Bile Acid Biology

While stable isotopes are generally considered to behave identically to their lighter counterparts in biological systems, subtle differences in their physicochemical properties can sometimes lead to "isotope effects." These effects can influence the rates of enzymatic reactions and other biological processes. The use of deuterated compounds like UDCA-d5 provides an opportunity to explore these subtle effects in the context of bile acid biology.

By comparing the metabolic fate and biological activity of UDCA-d5 with that of unlabeled UDCA, researchers can investigate whether the substitution of deuterium (B1214612) for hydrogen alters its interaction with enzymes, transporters, or receptors. While significant isotope effects are not commonly observed for compounds like UDCA-d5 in routine analytical applications, their systematic study could provide deeper insights into the mechanisms of bile acid metabolism and signaling.

Q & A

Q. What are the key molecular mechanisms underlying the hepatoprotective effects of ursodeoxycholic acid (UDCA)?

UDCA modulates mitochondrial membrane stability, reducing apoptosis by inhibiting cytochrome c release and caspase activation . Its cytoprotective effects also involve enhancing bile acid hydrophilicity, reducing endoplasmic reticulum stress, and activating nuclear receptors like FXR (farnesoid X receptor) to regulate lipid metabolism . Methodologically, these mechanisms are validated using in vitro models (e.g., hepatocyte cultures exposed to bile acid toxicity) and in vivo rodent studies with endpoints like ALT/AST levels and mitochondrial membrane potential assays.

Q. How should researchers design clinical trials to evaluate UDCA efficacy in cholestatic liver diseases?

Trials should include double-blind, placebo-controlled designs with stratified randomization based on disease severity (e.g., PBC or PSC stages). Primary endpoints should combine biochemical markers (e.g., alkaline phosphatase reduction) and clinical outcomes (e.g., transplant-free survival). For example, a 5-year study with UDCA (17–23 mg/kg/day) vs. placebo in PSC patients used liver transplantation or death as composite endpoints, though no significant benefit was observed . Secondary endpoints may include quality-of-life metrics (SF-36 surveys) and safety profiles .

Q. What analytical methods are recommended for quantifying UDCA in pharmaceutical formulations?

Validated high-performance liquid chromatography (HPLC) or colorimetric assays using β-cyclodextrin inclusion complexes are preferred . Dissolution testing in water for 45 minutes (≥85% release) ensures consistency in bioavailability studies, with validation parameters including specificity, linearity, and precision per ICH guidelines .

Q. How can safety signals for UDCA in pediatric populations be systematically assessed?

Pharmacovigilance databases (e.g., FDA FAERS, WHO VigiBase) should be mined using proportional reporting ratios (PRR) to detect signals like syndactyly (PRR >1,000 in FAERS) or aplastic anemia . Retrospective cohort studies with matched controls can adjust for confounding factors (e.g., comorbidities, concomitant medications).

Advanced Research Questions

Q. How do contradictory clinical trial results on UDCA efficacy (e.g., in PSC vs. NAFLD) inform future study design?

Discrepancies may arise from differences in dosing (e.g., 20 mg/kg/day in NAFLD vs. 17–23 mg/kg/day in PSC), patient stratification, or endpoint selection. Meta-analyses of randomized trials (e.g., 9 studies on intrahepatic cholestasis of pregnancy) can resolve heterogeneity by pooling data on pruritus reduction and fetal outcomes . Sensitivity analyses should exclude high-risk-of-bias studies and assess publication bias via funnel plots.

Q. What systems biology approaches are used to elucidate UDCA’s multi-target mechanisms?

Network pharmacology analyses integrate transcriptomic data (e.g., microarray of ischemia-related genes) to identify pathways like apoptosis (CASP3, BAX), cytoskeleton remodeling, and neuroprotection . MetaCore or similar tools map UDCA’s unique interactions compared to other neuroprotective agents (e.g., baicalin), highlighting shared pathways (e.g., oxidative stress) and distinct targets (e.g., bile acid signaling) .

Q. How does UDCA modulate gut-liver axis interactions in metabolic disorders?

Preclinical models (e.g., high-fat diet-induced NAFLD in mice) show UDCA alters gut microbiota composition, reducing Firmicutes/Bacteroidetes ratios and enhancing bile acid enterohepatic circulation . Methodologically, 16S rRNA sequencing of fecal samples and serum bile acid profiling (LC-MS/MS) quantify these effects. Human trials can combine UDCA with probiotics (e.g., Bifidobacterium) to assess synergistic reductions in ALT/AST .

Q. What strategies improve UDCA’s blood-brain barrier penetration for neurodegenerative disease applications?

Dose-escalation studies (15–50 mg/kg/day) in ALS patients demonstrated dose-dependent cerebrospinal fluid (CSF) concentrations, validated via LC-MS . Advanced formulations (e.g., nanoparticle encapsulation) or intrathecal delivery may enhance CNS bioavailability. Pharmacokinetic modeling using NONMEM software optimizes dosing regimens for neuroprotection trials.

Q. How can computational modeling predict UDCA’s interactions with host targets (e.g., ACE2 in viral entry)?

Molecular dynamics simulations (120 ns trajectories) assess binding stability of UDCA to ACE2 or SARS-CoV-2 spike protein, with metrics like RMSD (<0.1 nm), hydrogen bond counts, and solvent-accessible surface area (SASA) . In silico docking (AutoDock Vina) identifies critical residues (e.g., Lys31, Glu35) for competitive inhibition, validated by surface plasmon resonance (SPR) binding assays .

Q. What are the challenges in assessing UDCA’s long-term oncogenic risks in chronic liver disease?

Population-based cohort studies (e.g., UK General Practice Research Database) with 5–10 years of follow-up evaluate malignancy incidence (e.g., cholangiocarcinoma) using adjusted hazard ratios (HR). Confounding by indication is mitigated via propensity score matching between UDCA-treated and untreated cohorts . Competing risk analyses (Fine-Gray models) account for mortality as a competing event.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.